
Trimethylsilyl 2-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 2-(trifluoromethyl)benzoate is an organosilicon compound that features both a trimethylsilyl group and a trifluoromethyl group attached to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-(trifluoromethyl)benzoate typically involves the reaction of 2-(trifluoromethyl)benzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2-(trifluoromethyl)benzoic acid+trimethylsilyl chloridebaseTrimethylsilyl 2-(trifluoromethyl)benzoate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organosilicon chemistry and large-scale organic synthesis would apply. This includes the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 2-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield 2-(trifluoromethyl)benzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides or alkoxides.
Hydrolysis: Typically carried out in the presence of water or aqueous acid.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2-(trifluoromethyl)benzoic acid.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
Trimethylsilyl 2-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis:
Materials Science:
Pharmaceuticals: The trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds, making this compound useful in drug development.
Agrochemicals: Used in the synthesis of agrochemicals with improved efficacy and stability.
Mécanisme D'action
The mechanism of action of Trimethylsilyl 2-(trifluoromethyl)benzoate involves the reactivity of the trimethylsilyl and trifluoromethyl groups. The trimethylsilyl group can be easily cleaved under acidic or basic conditions, while the trifluoromethyl group can participate in various electrophilic and nucleophilic reactions. These properties make the compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl 2-(trifluoromethyl)phenylacetate
- Trimethylsilyl 2-(trifluoromethyl)benzamide
- Trimethylsilyl 2-(trifluoromethyl)phenylpropanoate
Uniqueness
Trimethylsilyl 2-(trifluoromethyl)benzoate is unique due to the combination of the trimethylsilyl and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it particularly useful in applications where both groups’ properties are advantageous, such as in the synthesis of complex organic molecules and materials with specific characteristics.
Propriétés
Numéro CAS |
189689-95-0 |
|---|---|
Formule moléculaire |
C11H13F3O2Si |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
trimethylsilyl 2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H13F3O2Si/c1-17(2,3)16-10(15)8-6-4-5-7-9(8)11(12,13)14/h4-7H,1-3H3 |
Clé InChI |
ANBLMSRVKQCZNA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)C1=CC=CC=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14244584.png)
![Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]-](/img/structure/B14244587.png)

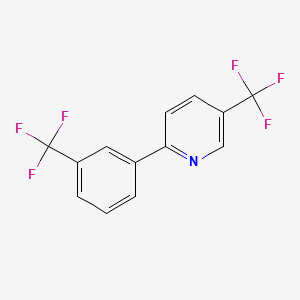
![Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-](/img/structure/B14244612.png)
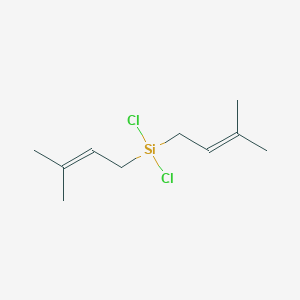
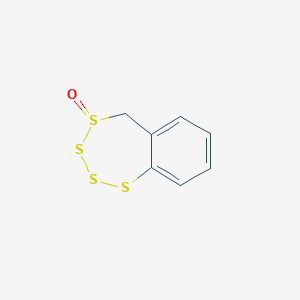
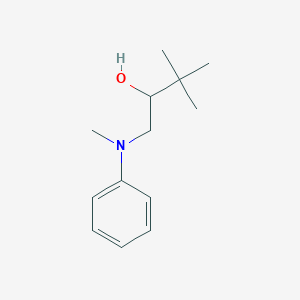
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
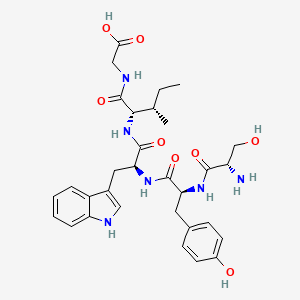
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)
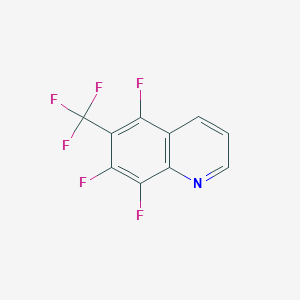
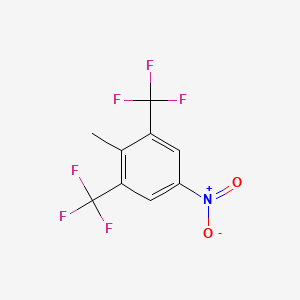
![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)
